1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione is an organic compound with a complex structure. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments. This compound is characterized by the presence of amino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and a methoxy group at position 6 on the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting material is often a brominated anthraquinone derivative, which undergoes a series of substitutions and additions to introduce the amino and methoxy groups. Common reagents used in these reactions include bromine, methanol, and various amines under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The steps include bromination, methoxylation, and amination, followed by purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often affecting the quinone core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various substituted anthracenes.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. The pathways involved often include redox reactions and nucleophilic substitutions, which are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, making it less versatile in chemical reactions.
6-Methoxyanthracene-9,10-dione: Lacks the amino and bromine groups, affecting its chemical properties and applications.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione is unique due to the combination of amino, bromine, and methoxy groups on the anthracene-9,10-dione core. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
88602-93-1 |
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Molecular Formula |
C15H13BrN4O3 |
Molecular Weight |
377.19 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-23-7-3-6(18)9-11(13(7)20)15(22)8-5(17)2-4(16)12(19)10(8)14(9)21/h2-3H,17-20H2,1H3 |
InChI Key |
BQWZWFPAHZHQMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N |
Origin of Product |
United States |
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